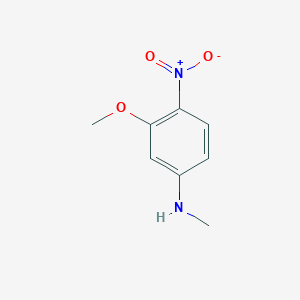

3-methoxy-N-methyl-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-methyl-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the synthesis of insensitive explosives .

Synthesis Analysis

The synthesis of 3-methoxy-N-methyl-4-nitroaniline involves several steps. The first step is N-demethylation, which involves the removal of a methyl group from the nitrogen atom, resulting in the formation of 4-nitroaniline and formaldehyde . The second step is a monooxygenation reaction, which transforms 4-nitroaniline to 4-aminophenol . The third step involves oxidative deamination, which removes the amine group from 4-aminophenol, resulting in the formation of 1, 2, 4-benzenetriol .Molecular Structure Analysis

The molecular structure of 3-methoxy-N-methyl-4-nitroaniline consists of a benzene ring substituted with a methoxy group, a nitro group, and a methylamine group .Chemical Reactions Analysis

The chemical reactions involving 3-methoxy-N-methyl-4-nitroaniline are primarily related to its use in the synthesis of insensitive explosives . The compound undergoes various reactions, including N-demethylation, monooxygenation, and oxidative deamination .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-N-methyl-4-nitroaniline include a molecular weight of 182.18 , and it is insoluble in water .Applications De Recherche Scientifique

Field

This application falls under the field of Photonics and Optical Signal Processing .

Application

Organic nonlinear optical (NLO) materials, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have been studied for their potential applications in various fields of photonic technology . These materials are expected to support devices in next-generation highly-advanced information society, where further improvements in speed of signal-processing, frequency-bandwidth, power consumption, compactness of devices are strongly required .

Method

As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade .

Results

The study resulted in the complete characterization of all second-order nonlinear optical coefficients of the organic N-benzyl-2-methyl-4-nitroaniline crystal .

Optical Applications

Field

This application is in the field of Materials Science and Optics .

Application

Organic aromatic 4-methoxy-2-nitroaniline single crystals have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Method

The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method .

Results

The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Synthesis of Other Chemicals

Field

This application is in the field of Chemical Synthesis .

Application

Nitroaniline, a compound similar to 3-methoxy-N-methyl-4-nitroaniline, is used to make other chemicals such as ortho-phenylenediamine, vat dyes, chemicals that keep photos from fogging up, and coccidiostats . It is also used to make medicines, cutting fluids, and chemicals called benzotriazoles .

Method

The synthesis of these chemicals involves various chemical reactions, including nucleophilic substitution processes .

Results

The result of this application is the production of a variety of useful chemicals for various industries .

Nitration of Hydrocarbons

Field

This application is in the field of Organic Chemistry .

Application

Nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid . This process is used in the synthesis of various nitro compounds, including nitroanilines .

Method

The method involves the reaction of a hydrocarbon with nitric acid . The reaction can be represented as follows:

.Results

The result of this process is the formation of a nitro compound .

Dye and Medicine Production

Field

This application is in the field of Industrial Chemistry .

Application

Nitroaniline, a compound similar to 3-methoxy-N-methyl-4-nitroaniline, is used to make a variety of other chemicals, including ortho-phenylenediamine , vat dyes , chemicals that keep photos from fogging up, and coccidiostats . It is also used to make medicines , cutting fluids, and chemicals called benzotriazoles .

Method

The synthesis of these chemicals involves various chemical reactions, including nucleophilic substitution processes .

Results

The result of this application is the production of a variety of useful chemicals for various industries .

Nitration of Hydrocarbons

Field

This application is in the field of Organic Chemistry .

Application

Nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid . This process is used in the synthesis of various nitro compounds, including nitroanilines .

Method

The method involves the reaction of a hydrocarbon with nitric acid . The reaction can be represented as follows:

.Results

The result of this process is the formation of a nitro compound .

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-N-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENGNOMTDAOEGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methyl-4-nitroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1359065.png)